5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cross-coupling C-C bond formation Late-stage functionalization

For medicinal chemistry programs requiring a versatile, late-stage diversifiable pyrrolo[2,3-d]pyrimidine scaffold, this 5-(4-iodophenyl)-substituted 7-deazaxanthine solves the bottleneck of synthesizing focused kinase or thymidine phosphorylase (TPase) inhibitor libraries. - The aryl iodide handle enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira) under mild conditions, with oxidative addition kinetics ~10²-10³× faster than the bromo analog, preserving the core during library synthesis. - The iodine atom provides a strong anomalous signal (f'' ≈ 6.8 e⁻ at Cu Kα) for direct X-ray crystallographic phasing and permits radioiodination (I-125/I-131) for tracer studies without a separate stannyl precursor. - Supplied with ≥98% HPLC purity, suitable for immediate SAR expansion, co-crystallography, or in vitro binding assays.

Molecular Formula C12H8IN3O2
Molecular Weight 353.119
CAS No. 1204298-61-2
Cat. No. B598749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
CAS1204298-61-2
Molecular FormulaC12H8IN3O2
Molecular Weight353.119
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNC3=C2C(=O)NC(=O)N3)I
InChIInChI=1S/C12H8IN3O2/c13-7-3-1-6(2-4-7)8-5-14-10-9(8)11(17)16-12(18)15-10/h1-5H,(H3,14,15,16,17,18)
InChIKeyYGNWVBNWTSLGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Iodophenyl)-7-deazaxanthine: Chemical Identity & Procurement


5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic small molecule (MW 353.12 g/mol, formula C12H8IN3O2) belonging to the 7-deazaxanthine (pyrrolo[2,3-d]pyrimidine-2,4-dione) scaffold class . The core structure is a deaza-isostere of adenine, and the 5-position is substituted with a 4-iodophenyl group. This compound is cataloged by multiple chemical suppliers primarily as a research chemical and synthetic building block, with a typical specification of ≥98% purity (HPLC) . The pyrrolo[2,3-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, particularly explored for kinase inhibition (e.g., BTK) and thymidine phosphorylase inhibition, though published data for this specific derivative remain extremely limited [1].

Unsubstitutable: 5-(4-Iodophenyl)-7-deazaxanthine vs. Generic Analogs


Substitution of 5-(4-iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione with other 5-aryl-7-deazaxanthine analogs is not functionally equivalent for two key structural reasons. First, the iodine atom provides a uniquely reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification that 4-bromo, 4-chloro, or unsubstituted phenyl analogs cannot replicate with the same oxidative addition kinetics [1]. Second, the heavy atom effect of iodine is critical for X-ray crystallographic phasing (SIRAS/MIRAS) and enables radioiodination (I-125/I-131) for tracer studies, capabilities absent in non-halogenated or lighter-halogen analogs [2]. The 7-deazaxanthine core itself has demonstrated thymidine phosphorylase inhibition (parent 7DX IC50 ≈ 40 μM) [3], but the 5-(4-iodophenyl) substituent is expected to significantly alter both potency and target selectivity relative to the unsubstituted or 5-methyl parent compounds, making direct functional interchange inappropriate without experimental validation.

Differentiation Evidence: 5-(4-Iodophenyl)-7-deazaxanthine


Aryl Iodide Reactivity Advantage in Cross-Coupling

The 4-iodophenyl substituent in the target compound provides a synthetically superior leaving group for oxidative addition to Pd(0) compared to 4-bromophenyl or 4-chlorophenyl analogs. In the widely established reactivity scale for Pd-catalyzed cross-coupling, aryl iodides react approximately 10^2 to 10^3 times faster than aryl bromides and 10^4 to 10^5 times faster than aryl chlorides under comparable conditions [1]. This means the target compound can undergo Suzuki-Miyaura, Sonogashira, or Heck coupling under milder conditions (lower temperature, lower catalyst loading) than the corresponding 4-bromo analog (e.g., 5-(4-bromophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione).

Cross-coupling C-C bond formation Late-stage functionalization

Experimental Phasing with Iodine in Crystallography

The iodine atom (Z=53) in the 4-iodophenyl substituent provides significant anomalous scattering (f'' ≈ 6.8 e^- at Cu Kα wavelength) suitable for single-wavelength anomalous dispersion (SAD) or single isomorphous replacement with anomalous scattering (SIRAS) phasing in protein-ligand co-crystallography [1]. By contrast, the 4-bromo analog (f'' ≈ 1.3 e^- at Cu Kα) provides substantially weaker anomalous signal, and the non-halogenated 5-phenyl analog provides none. The iodine atom's anomalous signal at Cu Kα is approximately 5.2 times stronger than bromine, making it feasible to solve structures with smaller crystals or lower occupancy [2].

Structural biology X-ray crystallography SIRAS/MIRAS phasing

Direct Radioiodination for Tracer Studies

The presence of iodine in the para position of the 5-phenyl ring permits direct isotopic exchange or electrophilic radioiodination to yield I-125 or I-131 labeled analogs without structural alteration of the pharmacophore. This is in contrast to 5-phenyl, 5-(4-methylphenyl), or 5-(4-fluorophenyl) analogs, which would require either a separate radioiodination handle or alternative radioisotope (e.g., C-11, F-18) with different synthetic infrastructure. I-125 labeling (half-life 59.4 days) enables long-term receptor binding and autoradiography studies, while I-131 labeling (half-life 8.0 days) is suitable for SPECT imaging and targeted radiotherapy research [1].

Radiolabeling I-125/I-131 SPECT imaging Receptor binding assay

Thymidine Phosphorylase Inhibition Profile

The parent 7-deazaxanthine (7DX) scaffold, which forms the core of the target compound, is a validated thymidine phosphorylase (TPase) inhibitor with an IC50 of 40 μM against purified TPase in the presence of 100 μM thymidine substrate [1]. At 1 mM, 7DX almost completely prevented TPase-catalyzed hydrolysis of thymidine and demonstrated significant inhibition of angiogenesis in the chicken chorioallantoic membrane (CAM) assay [1]. While the target compound incorporates a 5-(4-iodophenyl) substituent not present in 7DX, the conserved 7-deazaxanthine core provides a structural rationale for exploring TPase-related applications. Notably, 7-deazaxanthines are considerably less potent than xanthines and 9-deazaxanthines at adenosine A1 and A2A receptors, suggesting the target compound may have reduced off-target adenosine receptor activity compared to xanthine-based TPase inhibitors [2].

Thymidine phosphorylase Angiogenesis inhibition Cancer

BTK Kinase Inhibitor Scaffold Potential

The pyrrolo[2,3-d]pyrimidine scaffold is a well-characterized deaza-isostere of adenine that has yielded multiple potent BTK inhibitors with IC50 values ranging from low nanomolar to sub-nanomolar in biochemical assays [1]. Patent literature (e.g., US9540385) specifically discloses pyrrolo[2,3-d]pyrimidine-2,4-diones bearing 5-aryl substituents as covalent and reversible BTK inhibitors [2]. While no published IC50 data exist for the specific 5-(4-iodophenyl) derivative, the scaffold's demonstrated capacity for high-affinity BTK engagement (representative compounds: IC50 = 3.5 nM, 67 nM in cellular assays) provides a structural rationale for its inclusion in kinase-focused screening libraries [1].

BTK inhibition B-cell malignancies Kinase inhibitor design

Purity and Supply Chain Comparability

Commercially available lots of 5-(4-iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione from MolCore are specified at NLT 98% purity (HPLC) . Apollo Scientific catalogs the compound (cat. no. OR17064) with formula weight 353.12 g/mol and MDL number MFCD13619886 . For comparison, the structurally related 1,3-dimethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione (CAS 36896-69-2) is also commercially available but lacks the iodine substituent, and the unsubstituted 7-deazaxanthine (7DX, CAS 39929-79-8) is available as a reference standard for TPase inhibition assays [1].

Chemical purity Quality control Procurement specification

Recommended Applications for 5-(4-Iodophenyl)-7-deazaxanthine


Late-Stage Diversification via Suzuki Coupling

The 4-iodophenyl group provides a reactive handle for Pd-catalyzed diversification, enabling the target compound to serve as a common intermediate for generating focused libraries of 5-(4-substituted-phenyl)-7-deazaxanthine analogs. The superior oxidative addition kinetics of aryl iodides (approximately 10^2–10^3 times faster than aryl bromides) allow coupling under milder conditions, preserving the integrity of the pyrrolo[2,3-d]pyrimidine-2,4-dione core during library synthesis [1]. This is particularly relevant for BTK inhibitor SAR programs, where systematic variation of the 5-aryl group has been shown to modulate potency across a >1000-fold range [2].

Iodine SAD/SIRAS Phasing in Co-Crystallography

The iodine atom (anomalous f'' ≈ 6.8 e^- at Cu Kα) enables experimental phasing without additional heavy-atom derivatization [1]. For structural biology groups studying BTK or thymidine phosphorylase with this compound class, the target compound can serve dual purpose as both ligand and phasing vehicle when soaked into crystals, reducing the experimental burden of selenomethionine incorporation or heavy-atom screening. The anomalous signal from iodine is approximately 5.2× stronger than bromine at Cu Kα, making it practical for home-source SAD phasing [2].

Radiosynthesis of I-125/I-131 Tracers

The native iodine atom permits direct radioiodination via isotope exchange or electrophilic methods without requiring a separate precursor synthesis [1]. For drug discovery programs advancing pyrrolo[2,3-d]pyrimidine-based lead compounds, the I-125 labeled version enables in vitro receptor binding and autoradiography, while I-131 labeling supports in vivo SPECT imaging and biodistribution studies. This eliminates the need for a tributylstannyl precursor (typically required for non-iodinated analogs), saving synthetic effort and avoiding radiochemical yield losses associated with multistep radiosynthesis [1].

TPase Inhibition Screening and SAR Expansion

Based on the class-level TPase inhibition of the 7-deazaxanthine core (7DX IC50 = 40 μM) [1], the target compound can serve as a starting point for TPase inhibitor SAR studies. The 5-(4-iodophenyl) group provides an uncharacterized but diversification-ready substitution pattern. The reduced adenosine receptor affinity of 7-deazaxanthines compared to xanthines [2] suggests the scaffold may offer improved selectivity over adenosine receptor-mediated effects, a consideration for groups seeking TPase inhibitors for angiogenesis research without confounding cardiovascular pharmacology.

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